Enhanced Hydrolysis vs. Suc-AAPF-pNA in EatA Assays
In a direct head-to-head comparative substrate profiling study using recombinant EatA (an autotransporter serine protease), Suc-Val-Pro-Phe-pNA (VPF) exhibited markedly higher enzymatic hydrolysis rates compared to the structurally related analog Suc-Ala-Ala-Pro-Phe-pNA (AAPF) [1]. The Vmax data, expressed as milliunits per minute relative to a reference substrate, demonstrates that the Val-Pro-Phe sequence provides a kinetically more favorable fit within the enzyme's extended substrate-binding cleft than the Ala-Ala-Pro-Phe sequence [1].
| Evidence Dimension | Hydrolysis Rate (Vmax) |
|---|---|
| Target Compound Data | VPF (Suc-Val-Pro-Phe-pNA): Relative activity > 4-fold over reference |
| Comparator Or Baseline | AAPF (Suc-Ala-Ala-Pro-Phe-pNA): Relative activity < 0.5-fold over reference |
| Quantified Difference | VPF shows > 8-fold higher relative activity than AAPF |
| Conditions | Recombinant EatA protease; substrate concentration not specified; absorbance monitored at 405 nm; 37°C; Vmax expressed relative to MeOSuc-Ala-Ala-Pro-Met-pNA (AAPM) reference [1]. |
Why This Matters
For researchers studying bacterial autotransporter proteases or related serine proteases, selecting Suc-Val-Pro-Phe-pNA over Suc-AAPF-pNA can yield >8-fold higher signal intensity, improving assay sensitivity, reducing enzyme quantity requirements, and enabling detection of lower enzyme activities.
- [1] Patel SK, Dotson J, Allen KP, Fleckenstein JM. Identification and molecular characterization of EatA, an autotransporter protein of enterotoxigenic Escherichia coli. Infect Immun. 2004;72(3):1786-1794. Figure 4. View Source
